![molecular formula C23H25N7O B2934053 5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1189972-49-3](/img/structure/B2934053.png)
5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a chlorobenzyl group, and a pyrazolopyridine group . It’s part of a class of compounds known as pyrazolopyridines, which are heterocyclic compounds (compounds that contain a ring structure made up of at least two different elements) with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly conjugated system, leading to interesting chemical properties .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, reactions at the benzylic position could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzoyl group, a chlorobenzyl group, and a pyrazolopyridine group could affect its solubility, stability, and reactivity .科学研究应用
3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide
Poly(ADP-ribose)polymerase (PARP) Inhibitor: This compound has been identified as a potent inhibitor of poly(ADP-ribose)polymerase (PARP) 1 and 2 . PARP inhibitors are a class of drugs that inhibit the enzyme poly ADP ribose polymerase. They have been developed for multiple diseases, including cancer, as they can prevent the repair of DNA damage in cancer cells, leading to their death .
Anticancer Activity: The compound has shown antiproliferative activities against BRCA-1 and BRCA-2 deficient cancer cells, with high selectivity over BRCA proficient cells . This makes it a potential candidate for targeted cancer therapies, particularly for cancers with these specific genetic deficiencies .
Antimicrobial Activity: Compounds with similar structures have shown antimicrobial potential . They have been found to inhibit the growth of various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs .
Antitumor Activity: Some compounds with similar structures have shown antitumor activity . They have been found to inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can interact with dna, acting as dna intercalators . This interaction can disrupt the normal functioning of DNA, leading to potential antiviral and antimicrobial effects .
Biochemical Pathways
The antiviral and antimicrobial activities of similar compounds suggest that they may interfere with the replication processes of viruses and bacteria .
Pharmacokinetics
The presence of a piperidine moiety in the compound could potentially enhance its antimicrobial properties .
Result of Action
Similar compounds have shown promising antiviral activity and in vitro antimicrobial screening against different pathogenic organisms .
未来方向
属性
IUPAC Name |
3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c31-21(25-16-17-7-6-12-24-15-17)11-10-20-27-28-23-22(29-13-4-1-5-14-29)26-18-8-2-3-9-19(18)30(20)23/h2-3,6-9,12,15H,1,4-5,10-11,13-14,16H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMQCDHKNGAPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(pyridin-3-ylmethyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。